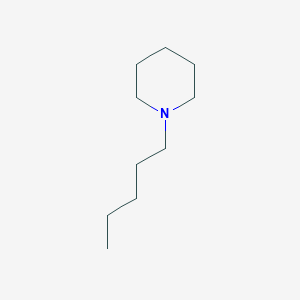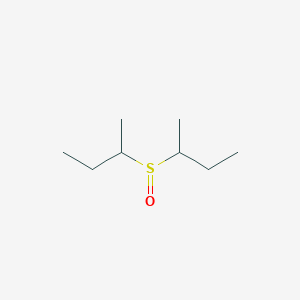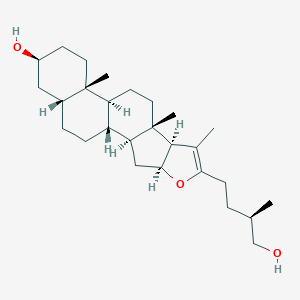
Pseudosmilagenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudosmilagenin is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research related to skin aging and wound healing. This peptide is a mimic of a natural protein called Smilagenin, which is known for its ability to promote collagen synthesis and improve skin elasticity. Pseudosmilagenin is synthesized using solid-phase peptide synthesis and has been shown to have similar effects as Smilagenin.
作用機序
Pseudosmilagenin works by stimulating the production of collagen, which is a protein that gives skin its elasticity and strength. Collagen synthesis is essential for maintaining youthful-looking skin, and pseudosmilagenin has been shown to promote collagen synthesis through the activation of specific signaling pathways. Additionally, this peptide has been shown to increase the production of growth factors, which can help promote wound healing.
生化学的および生理学的効果
Pseudosmilagenin has several biochemical and physiological effects, including the stimulation of collagen synthesis, the promotion of wound healing, and the improvement of skin elasticity. This peptide has been shown to activate specific signaling pathways that are involved in collagen synthesis and can also increase the production of growth factors, which are essential for wound healing.
実験室実験の利点と制限
One of the advantages of using pseudosmilagenin in lab experiments is that it is a synthetic peptide that can be easily synthesized and purified. Additionally, this peptide has been shown to have similar effects as Smilagenin, which is a natural protein that is difficult to obtain in large quantities. However, one of the limitations of using pseudosmilagenin is that its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research related to pseudosmilagenin, including the investigation of its effects on different cell types and the optimization of its synthesis method. Additionally, further studies are needed to determine the optimal concentration and treatment duration of pseudosmilagenin for promoting collagen synthesis and wound healing. Finally, the potential applications of pseudosmilagenin in the development of cosmetic and therapeutic products should be explored further.
合成法
Pseudosmilagenin is synthesized using solid-phase peptide synthesis, which involves coupling amino acids together in a specific sequence. The process starts with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids in a specific order. The peptide chain is then cleaved from the solid support and purified to obtain the final product.
科学的研究の応用
Pseudosmilagenin has potential applications in scientific research related to skin aging and wound healing. Studies have shown that this peptide can stimulate collagen synthesis and improve skin elasticity, which can help reduce the appearance of fine lines and wrinkles. Additionally, pseudosmilagenin has been shown to promote wound healing by increasing the production of growth factors and enhancing cell migration.
特性
CAS番号 |
11005-21-3 |
|---|---|
製品名 |
Pseudosmilagenin |
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16(15-28)5-8-23-17(2)25-24(30-23)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16,18-22,24-25,28-29H,5-15H2,1-4H3/t16-,18-,19+,20-,21+,22+,24+,25+,26+,27+/m1/s1 |
InChIキー |
IQDKIMJGXXRZGR-HUEIYZRMSA-N |
異性体SMILES |
CC1=C(O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC[C@H]5[C@@]4(CC[C@@H](C5)O)C)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
正規SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)O)C)C)CCC(C)CO |
同義語 |
Pseudosmilagenin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
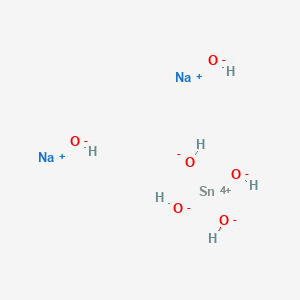

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
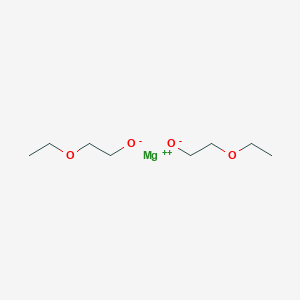
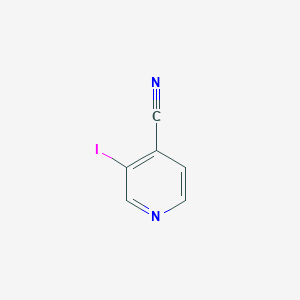
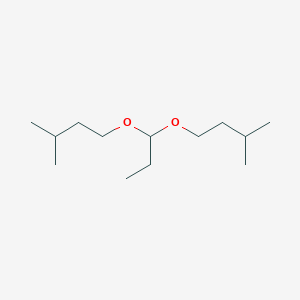
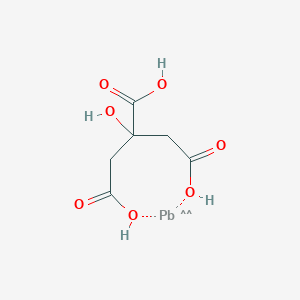
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
